

Application Notes: Newborn Screening for Hemoglobin C Trait

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Compound of Interest

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Introduction to Hemoglobin C Trait

Hemoglobin C (**HbC**) is an abnormal hemoglobin resulting from a point mutation in the HBB gene, which codes for the β -globin chain of the hemoglobin molecule.[1][2] This mutation leads to the substitution of glutamic acid with lysine at the 6th position of the β -globin chain.[1][3] Individuals who inherit one gene for **HbC** and one for normal hemoglobin A (HbA) are heterozygous and are said to have Hemoglobin C trait (HbAC).[4][5] Those with **HbC** trait are generally asymptomatic and have a normal life expectancy.[6][7] However, the identification of **HbC** trait is crucial for genetic counseling, as it can be passed on to offspring.[7][8] When co-inherited with other hemoglobin variants, such as Hemoglobin S (HbS), it can result in clinically significant conditions like Hemoglobin SC disease (HbSC), a type of sickle cell disease.[9][10]

Rationale for Newborn Screening

Newborn screening (NBS) is a public health initiative aimed at the early identification of infants with congenital disorders, allowing for timely intervention to prevent severe morbidity and mortality.[11][12] Screening for hemoglobinopathies, including **HbC** trait, is a standard component of NBS programs in many countries.[13][14] The primary goals for including **HbC** trait in screening panels are:

- **Early Identification of Clinically Significant Genotypes:** While **HbC** trait itself is benign, screening identifies newborns with potentially severe conditions like HbSC disease or **HbC**/ β -thalassemia. Early diagnosis of these conditions allows for the prompt initiation of

prophylactic treatments, parental education, and comprehensive medical care, which significantly reduces health complications.[13][15]

- Informing Reproductive Decisions: Identifying a child with **HbC** trait informs the parents about their own carrier status.[16] This information is vital for genetic counseling regarding the risk of having a child with a hemoglobinopathy in future pregnancies.[7][8] For example, if one parent has **HbC** trait and the other has sickle cell trait (HbS trait), there is a 25% chance with each pregnancy of having a child with HbSC disease.[9][16]

Overview of Screening Technologies

Initial screening for hemoglobinopathies is typically performed on dried blood spots (DBS) collected from a heel prick within the first few days of life.[17][18] The most common frontline laboratory methods are isoelectric focusing (IEF) and high-performance liquid chromatography (HPLC).[11][13][19] Capillary electrophoresis (CE) is also used as a high-resolution alternative.[19][20]

- Isoelectric Focusing (IEF): This high-resolution electrophoresis technique separates hemoglobin variants based on their isoelectric point (pI) in a pH gradient gel.[19][21] It allows for the clear differentiation of HbF, HbA, HbS, and **HbC**. [19]
- High-Performance Liquid Chromatography (HPLC): HPLC separates hemoglobin fractions based on their ionic interaction with a cation-exchange column.[13][22] It provides accurate quantification of different hemoglobin variants and generates a chromatogram with characteristic retention times for each hemoglobin type, including **HbC**. [20][22]
- Capillary Electrophoresis (CE): This automated technique separates hemoglobins based on their electrophoretic mobility in an alkaline buffer within a capillary.[23][24] It offers high resolution and rapid analysis, effectively separating **HbC** from other variants.[25][26]

A positive screening result is considered presumptive and requires confirmatory testing using a second, independent method or DNA analysis to establish a definitive diagnosis.[6][15][27]

Data Presentation

Table 1: Prevalence of Hemoglobin C Trait in Newborns

Population/Region	Prevalence of Hemoglobin C Trait (HbAC)	Citation(s)
Black or African American (United States)	Approximately 1 in 40	[9]
West Africa (e.g., Burkina Faso, Ghana)	Allele frequencies can be as high as 15-25%	[10] [28]
Africa (Overall estimate for 2010)	672,117 newborns annually (IQR: 642,116-705,163)	[8] [10]
Caribbean, Latin America, Italy, Greece	Common	[9]

Table 2: Comparison of Newborn Screening Methods for Hemoglobinopathies

Feature	Isoelectric Focusing (IEF)	High-Performance Liquid Chromatography (HPLC)	Capillary Electrophoresis (CE)
Principle	Separation by isoelectric point (pI) in a pH gradient. [19]	Separation by ionic interaction with a cation-exchange column. [13] [22]	Separation by electrophoretic mobility and electro-osmotic flow in a capillary. [20] [23]
Throughput	High (can analyze many samples on a single gel). [21]	High (automated systems). [13]	High (fully automated systems). [26]
Resolution	Very high, excellent separation of common variants. [19] [21]	Superior resolution and reproducibility. [13]	High resolution, separates variants with similar charges. [23] [24]
Quantification	Semi-quantitative (densitometry can be used). [19]	Highly quantitative and precise. [20] [22]	Quantitative and reproducible. [19]
Primary Use	Widely used for primary screening. [13] [15]	Widely used for both screening and confirmation. [13] [22]	Used for both screening and confirmation. [19] [29]
Limitations	Interpretation requires experienced staff; post-translationally modified variants can complicate patterns. [19]	Cannot discriminate between HbA2 and HbE. [22]	Interpretation requires familiarity with electropherograms. [30]

Table 3: Typical HPLC Retention Times for Common Hemoglobins

Hemoglobin Variant	Typical Retention Time Window (minutes)	Citation(s)
Hb F	0.98 – 1.2	[22]
Hb A	1.3 – 3.1	[22]
Hb A2	3.3 – 3.9	[22]
Hb S	4.3 – 4.7	[22]
Hb C	4.9 – 5.3	[22]
Hb D-Punjab	3.9 – 4.3	[22]
Hb E	3.3 – 3.9	[22]

Note: Retention times are instrument and method-dependent and should be established by each laboratory.

The values presented are typical examples.

Experimental Protocols

Protocol 1: Sample Collection and Preparation (Dried Blood Spot)

This protocol describes the standard procedure for collecting and preparing newborn blood samples for hemoglobinopathy screening.

Materials:

- Sterile lancet with a tip appropriate for infant heel sticks
- 70% isopropyl alcohol swabs
- Sterile gauze pads
- FDA-approved filter paper collection card (e.g., Guthrie card)[\[17\]](#)[\[18\]](#)

- Drying rack
- Protective gloves
- Biohazard transport envelope

Procedure:

- Patient Identification: Positively identify the infant and accurately complete all required information on the filter paper card.[\[18\]](#)
- Site Preparation: Warm the infant's heel to increase blood flow. Cleanse the puncture site with a 70% isopropyl alcohol swab and allow it to air dry completely.
- Blood Collection: Puncture the heel with the sterile lancet. Wipe away the first drop of blood with sterile gauze.[\[17\]](#)
- Spotting: Allow a large drop of blood to form. Gently touch the filter paper to the blood drop, allowing the blood to soak through and completely fill the pre-printed circle. Do not press the paper against the heel. Fill all required circles.[\[17\]](#)
- Drying: Air-dry the blood spots thoroughly for at least 4 hours in a horizontal position on a drying rack, away from direct sunlight and heat.[\[18\]](#) Do not stack or allow spots to touch other surfaces during drying.
- Preparation for Analysis: Once dry, a small disc is punched from the dried blood spot for elution.
- Elution: Place the punched disc into a microtiter plate well or microcentrifuge tube. Add an appropriate volume of a specialized elution buffer (reagents are often part of commercial IEF or HPLC kits).
- Incubation: Incubate the sample for a specified time (e.g., 10-60 minutes) at room temperature to allow the hemoglobins to elute from the filter paper into the buffer.[\[29\]](#) The resulting hemolysate is now ready for analysis by IEF or HPLC.

Protocol 2: Isoelectric Focusing (IEF) for Hemoglobin Variant Analysis

This protocol provides a general methodology for IEF analysis of newborn hemolysates. Commercial kits with specific instructions are commonly used.[\[21\]](#)[\[29\]](#)

Materials:

- IEF electrophoresis unit and power supply
- Pre-cast thin-layer agarose IEF gels with a specific pH range (e.g., 6-8)[\[21\]](#)
- Hemolysate samples and controls (e.g., AFSC controls)
- Applicator templates
- Anode and Cathode electrode wicks and solutions
- Fixative solution
- Staining and destaining solutions
- Densitometer (for quantification)

Procedure:

- **Gel Preparation:** Place the pre-cast IEF gel onto the cooling plate of the electrophoresis unit.
- **Electrode and Applicator Placement:** Soak the electrode wicks in their respective anode and cathode solutions and place them on the appropriate edges of the gel. Place the sample applicator template onto the gel surface.
- **Sample Loading:** Carefully pipette the eluted hemolysate samples and controls into the wells of the applicator template.
- **Focusing:** Place the lid on the electrophoresis unit and apply voltage according to the manufacturer's protocol. Focusing typically takes 60-90 minutes.[\[21\]](#) During this time,

hemoglobins migrate through the pH gradient until they reach their specific isoelectric point, where their net charge is zero, forming sharp bands.[19]

- **Fixing and Staining:** After focusing, remove the gel and immerse it in a fixative solution. Subsequently, stain the gel with a heme-specific stain to visualize the hemoglobin bands.[21] Destain as required.
- **Interpretation:** Analyze the band migration pattern. In newborns, the primary bands are HbF and HbA. For Hemoglobin C trait, a distinct band corresponding to **HbC** will be present, resulting in an "FAC" pattern.[6] The pattern is compared to known controls run on the same gel. The relative positions are key: HbA migrates between HbF and HbS, while **HbC** migrates cathodal to HbS.[29]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Hemoglobin Variant Analysis

This protocol outlines the general steps for automated cation-exchange HPLC for hemoglobinopathy screening.[20]

Materials:

- Automated HPLC instrument with a cation-exchange analytical cartridge
- Mobile phase buffers (gradients of increasing ionic strength)[22]
- Wash solutions
- Hemolysate samples and calibrators/controls
- Autosampler vials

Procedure:

- **System Preparation:** Prime the HPLC system with the appropriate mobile phase buffers and perform system checks as recommended by the manufacturer.
- **Sample Loading:** Place the eluted hemolysate samples, calibrators, and controls into the autosampler tray.

- **Chromatographic Run:** Initiate the pre-programmed run. The autosampler injects a precise volume of the sample into the system.[22]
- **Separation:** The hemoglobins are adsorbed onto the cation-exchange column. A buffer gradient of increasing ionic strength is then pumped through the column, causing the different hemoglobins to elute at characteristic times based on their ionic interaction with the stationary phase.[13][22]
- **Detection:** As the separated fractions elute from the column, they pass through a flow cell detector that measures absorbance at 415 nm.[13]
- **Data Analysis:** The software generates a chromatogram (absorbance vs. retention time). Each hemoglobin variant has a specific retention time "window".[20] For a newborn with **HbC** trait, the chromatogram will show a large HbF peak, a smaller HbA peak, and a distinct peak in the **HbC** window (typically 4.9-5.3 minutes).[22] The software automatically integrates the peaks to provide a percentage of each hemoglobin fraction present.

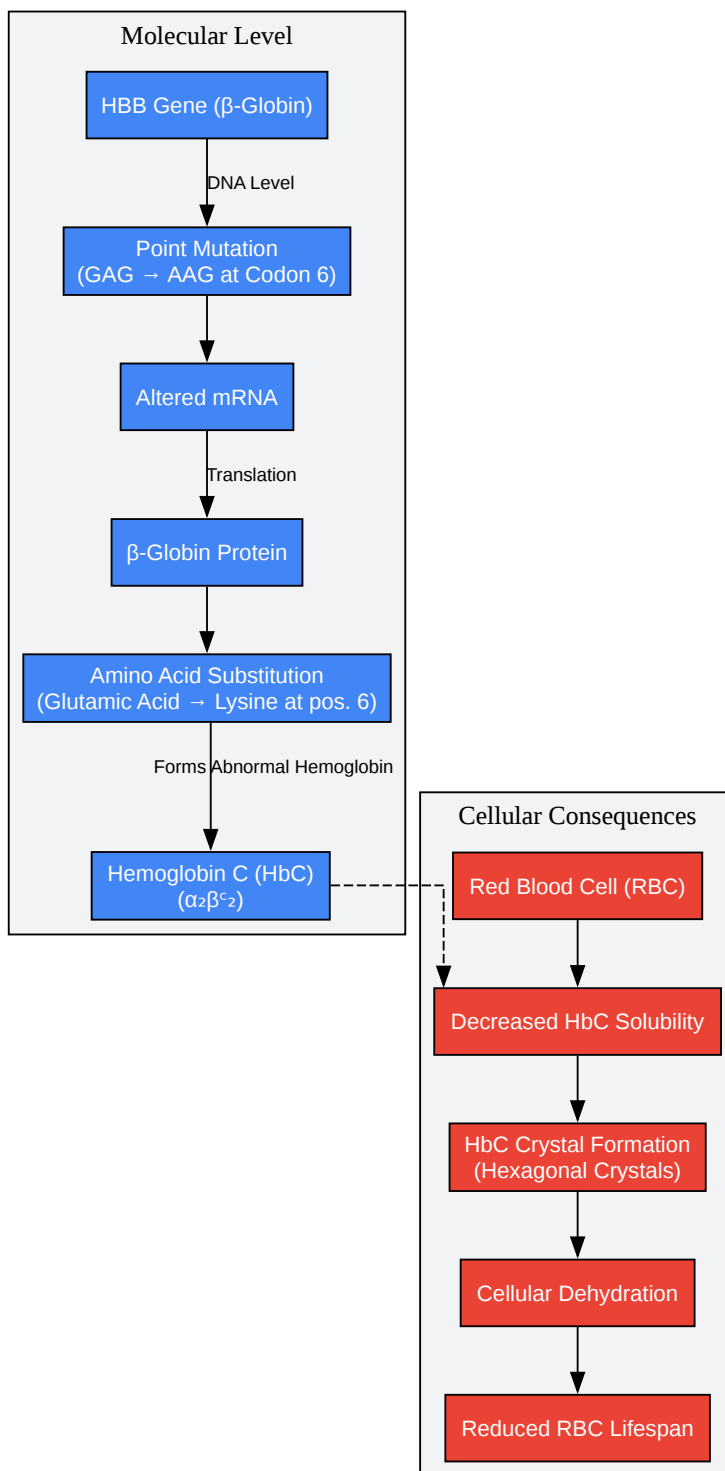
Protocol 4: Confirmatory Testing Strategy

An initial out-of-range screening result must be confirmed to provide a definitive diagnosis.

- **Repeat Analysis:** The first step is often to repeat the initial screening test (e.g., IEF or HPLC) on the same dried blood spot sample.[19]
- **Second-Line Method:** If the result is still abnormal, a second-line test using a different methodology is performed.[19] For example, if the primary screen was IEF, confirmation would be done by HPLC or CE, and vice versa. This helps to resolve any ambiguities from the initial test.[15]
- **Recall for New Sample:** A second blood sample is typically requested from the infant at a follow-up visit (e.g., before 2 months of age) for definitive testing.[7][15] This rules out specimen misidentification.[27]
- **Parental Testing:** Testing the biological parents can help confirm the infant's diagnosis and provides crucial information for genetic counseling.[6][7] For an infant with **HbC** trait (HbAC), at least one parent must carry the **HbC** gene.[16]

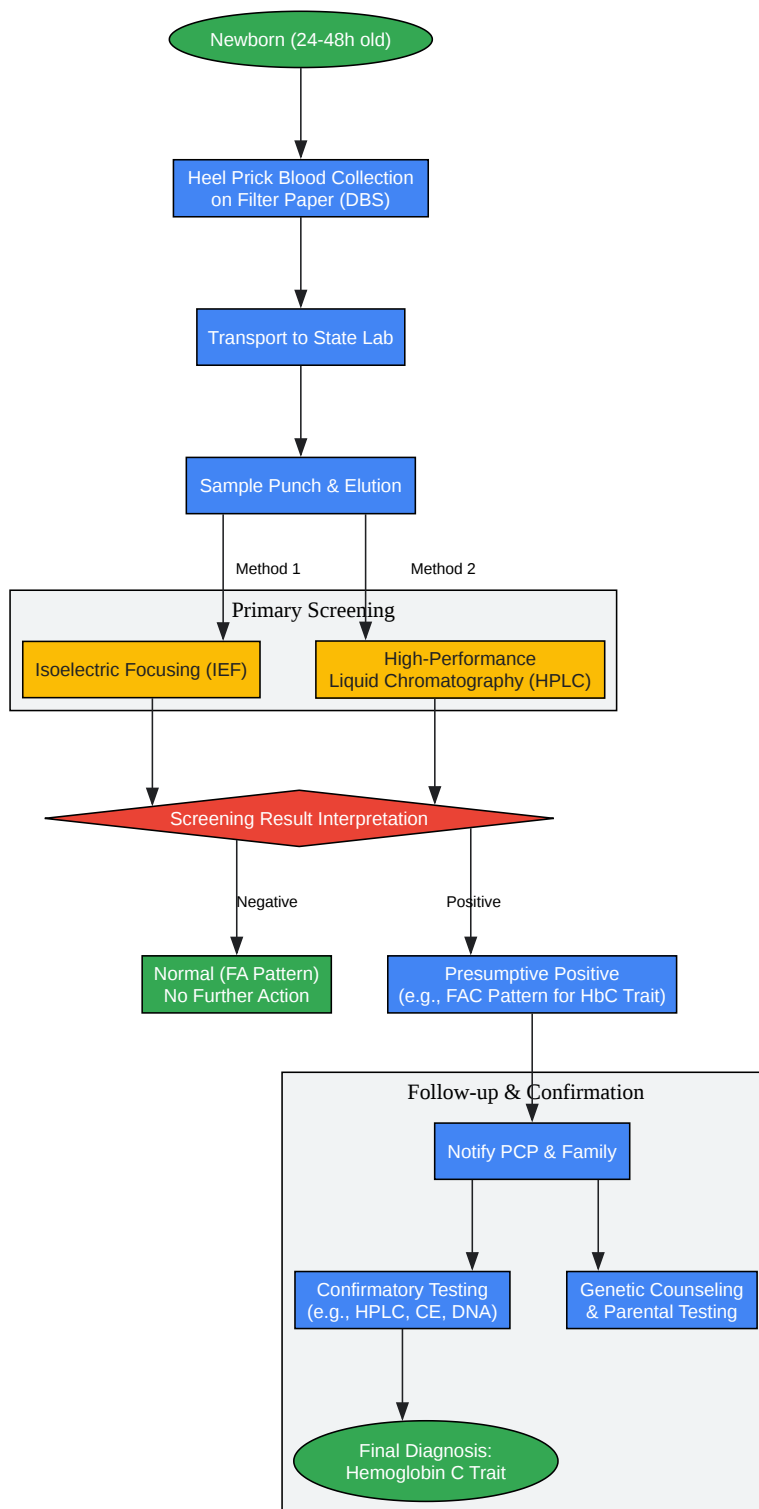
- DNA Analysis: In complex cases or for definitive characterization, molecular testing (DNA analysis) can be performed to identify the specific mutation in the HBB gene.[\[6\]](#)[\[31\]](#)

Mandatory Visualizations



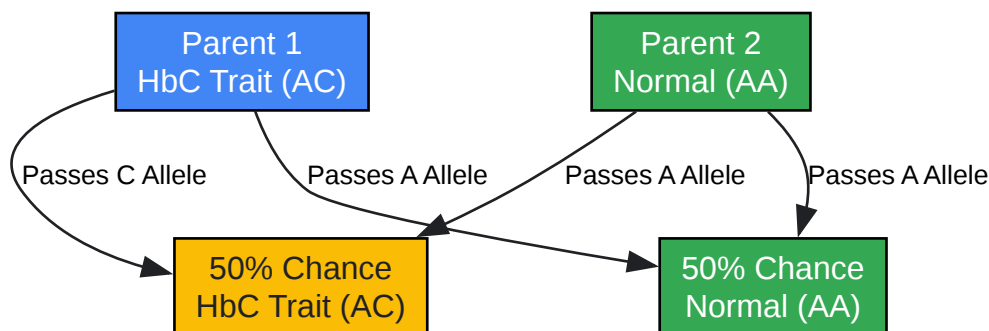
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Caption: Molecular pathogenesis of Hemoglobin C.



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Caption: Newborn screening workflow for Hemoglobin C trait.



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Caption: Genetic inheritance pattern for Hemoglobin C trait.

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